molecular formula C7H10N2O B6261567 5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde CAS No. 1378826-99-3

5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B6261567
CAS No.: 1378826-99-3
M. Wt: 138.17 g/mol
InChI Key: MVURRWJVYZRJFH-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties. This compound, in particular, is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 4-position, and a formyl group at the 2-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylimidazole with ethyl bromide in the presence of a base to introduce the ethyl group. This is followed by formylation at the 2-position using formylating agents such as formic acid or formamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

    Reduction: 5-ethyl-4-methyl-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzyme active sites, inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the imidazole ring can coordinate with metal ions, affecting metalloprotein functions .

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-methylimidazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-methyl-5-imidazolecarboxaldehyde: Similar structure but with different substitution patterns, leading to distinct chemical properties.

    5-methyl-1H-imidazole-4-carbaldehyde: Another isomer with different reactivity and applications.

Uniqueness

5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the formyl group, allows for versatile functionalization and diverse applications in various fields.

Properties

CAS No.

1378826-99-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)8-7(4-10)9-6/h4H,3H2,1-2H3,(H,8,9)

InChI Key

MVURRWJVYZRJFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)C=O)C

Purity

95

Origin of Product

United States

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